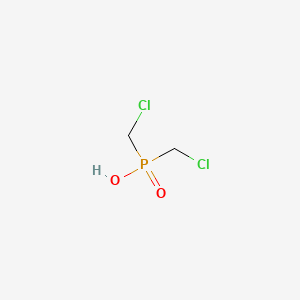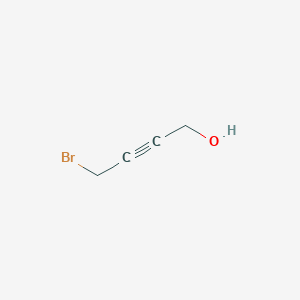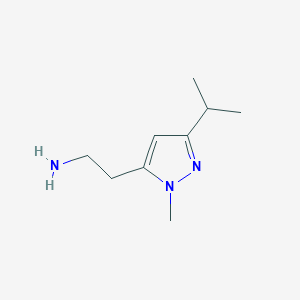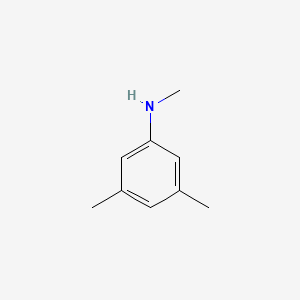
n,3,5-Trimethylaniline
Descripción general
Descripción
N,3,5-Trimethylaniline: is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of aniline, where the hydrogen atoms at the nitrogen and the 3rd and 5th positions of the benzene ring are replaced by methyl groups. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 3,5-dimethyl-4-nitrotoluene, followed by reduction to yield 3,5-dimethyl-4-aminotoluene.
Direct Alkylation: Another method involves the direct alkylation of aniline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For example, the alkylation of aniline with methanol in the presence of an acid catalyst is a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,3,5-Trimethylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: It can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated products depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: N,3,5-Trimethylaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block in the preparation of various heterocyclic compounds .
Biology and Medicine: In biological research, it is used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives have been studied for their potential therapeutic properties .
Industry: In the industrial sector, it is used in the production of polymers, resins, and as a curing agent for epoxy resins. It also finds applications in the manufacture of rubber chemicals and antioxidants .
Mecanismo De Acción
The mechanism of action of N,3,5-trimethylaniline involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, where it donates its lone pair of electrons on the nitrogen to form bonds with electrophiles. This property makes it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
N,N-Dimethylaniline: Similar in structure but with two methyl groups on the nitrogen.
3,4,5-Trimethylaniline: Similar but with methyl groups at the 3rd, 4th, and 5th positions of the benzene ring.
Uniqueness: N,3,5-Trimethylaniline is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 3rd and 5th positions provides steric hindrance, affecting the compound’s chemical behavior compared to other aniline derivatives .
Propiedades
IUPAC Name |
N,3,5-trimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-8(2)6-9(5-7)10-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKFECDSBHQDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495224 | |
| Record name | N,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13342-20-6 | |
| Record name | N,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




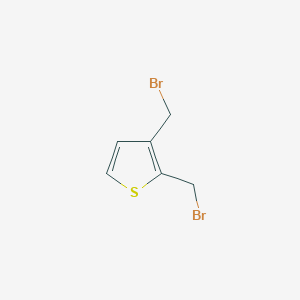
![2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B3046913.png)
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3046914.png)
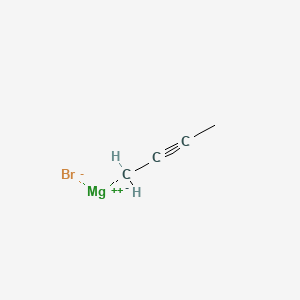

![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)

